molecular formula C16H10O B14683765 7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene CAS No. 24574-91-2

7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene

Cat. No.: B14683765
CAS No.: 24574-91-2
M. Wt: 218.25 g/mol
InChI Key: ZTFLTFGBQDRCJL-UHFFFAOYSA-N
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Description

7-oxapentacyclo[87002,606,8011,15]heptadeca-1,4,8,10,12,14,16-heptaene is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the pentacyclic core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pentacyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and molecular interactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 14-hydroxy-17-oxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),3(8),4,6,11,13,15-heptaene-2,9-dione
  • 17-oxapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Uniqueness

7-oxapentacyclo[87002,606,8011,15]heptadeca-1,4,8,10,12,14,16-heptaene stands out due to its specific pentacyclic structure, which imparts unique chemical and physical properties

Properties

CAS No.

24574-91-2

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

IUPAC Name

7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene

InChI

InChI=1S/C16H10O/c1-3-10-6-7-12-13(11(10)4-1)9-15-16(17-15)8-2-5-14(12)16/h1-4,6-9H,5H2

InChI Key

ZTFLTFGBQDRCJL-UHFFFAOYSA-N

Canonical SMILES

C1C=CC23C1=C4C=CC5=CC=CC5=C4C=C2O3

Origin of Product

United States

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